molecular formula C7H14O3 B8726748 Methyl 2-ethyl-2-hydroxybutanoate

Methyl 2-ethyl-2-hydroxybutanoate

Cat. No.: B8726748
M. Wt: 146.18 g/mol
InChI Key: DOWQIXLLOPHPRO-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2-hydroxybutanoate (CAS 109544-38-9) is an organic ester compound with the molecular formula C7H14O3 and a molecular weight of 146.184 g/mol . This chemical is characterized by a hydroxybutanoate ester structure, which may lend itself to applications in various research and development fields. Compounds in this class are often investigated as building blocks or intermediates in organic synthesis and pharmaceutical development . Researchers also utilize structurally similar hydroxy esters as flavor and fragrance agents in analytical and product development studies, highlighting the potential of this chemical group in applied science . This product is provided for research and development purposes in a laboratory setting. It is intended for use by qualified researchers only. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Ensure you review all safety data and material specifications prior to use.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 2-ethyl-2-hydroxybutanoate

InChI

InChI=1S/C7H14O3/c1-4-7(9,5-2)6(8)10-3/h9H,4-5H2,1-3H3

InChI Key

DOWQIXLLOPHPRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl (2S)-2-Hydroxybutanoate

  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Key Features : Ethyl ester group, hydroxyl group at C2, (S)-configuration.
  • Synthesis : Prepared via esterification or enzymatic resolution, similar to methods for methyl esters in and , which involve amine protection, alkylation, and chromatographic purification .
  • Solubility: Likely soluble in polar solvents like ethanol, based on trends for analogous esters (e.g., ethyl 2-methoxybenzoate dissolves in ethanol) .
  • Applications: Potential use in chiral synthesis or fragrances due to stereochemical specificity.

Methyl (2S)-2-Hydroxy-3-Methylbutanoate

  • Molecular Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Key Features : Methyl ester, hydroxyl at C2, methyl substituent at C3.
  • Synthesis : Similar to ’s protocols, using sodium hydride and methyl iodide for alkylation .

Ethyl 2-Amino-2-Ethylbutanoate Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • Key Features: Ethyl ester, amino and ethyl groups at C2, hydrochloride salt.
  • Physicochemical Properties: Higher polarity and water solubility due to the amino group and hydrochloride counterion .
  • Contrast: The amino group enhances nucleophilicity but reduces stability under acidic conditions compared to hydroxyl-containing analogs.

Ethyl 2-Methylbutanoate

  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.18 g/mol
  • Key Features : Ethyl ester, methyl branch at C2.
  • Applications: Widely used in flavoring agents (e.g., fruity notes) due to volatility and low molecular weight .
  • Comparison: Lacks hydroxyl functionality, making it less polar and reactive than Methyl 2-ethyl-2-hydroxybutanoate.

Data Table: Comparative Analysis of Key Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Applications
This compound* C₇H₁₄O₃ ~146.18 Hydroxyl, ethyl, methyl ester Ethanol (inferred) Chiral intermediates, pharmaceuticals
Ethyl (2S)-2-hydroxybutanoate C₆H₁₂O₃ 132.16 Hydroxyl, ethyl ester Ethanol Stereoselective synthesis
Methyl (2S)-2-hydroxy-3-methylbutanoate C₆H₁₂O₃ 132.16 Hydroxyl, methyl ester Polar solvents Fragrances, agrochemicals
Ethyl 2-amino-2-ethylbutanoate HCl C₈H₁₈ClNO₂ 195.69 Amino, ethyl ester, HCl Water, ethanol Pharmaceutical intermediates
Ethyl 2-methylbutanoate C₇H₁₄O₂ 130.18 Methyl branch, ethyl ester Organic solvents Food flavoring

*Inferred properties based on structural analogs.

Preparation Methods

Key Reaction Steps

  • Catalyst Selection : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed.

  • Reaction Conditions :

    • Temperature : Reflux (e.g., 60–80°C) to drive equilibrium toward ester formation.

    • Solvent : Methanol or methanol/water mixtures.

  • Purification : Neutralization with a base (e.g., NaOH), followed by distillation or azeotropic removal of water.

Cyanohydrin-Based Synthesis

This method leverages propionaldehyde cyanohydrin as a precursor, offering a multi-step route with higher control over stereochemistry.

Reaction Pathway

  • Hydration of Propionaldehyde Cyanohydrin :

    • Reagents : Propionaldehyde cyanohydrin, water, H₂SO₄.

    • Conditions : 60–70°C for 4 hours to form 2-hydroxybutanoic acid derivatives.

  • Esterification with Methanol :

    • Reagents : Methanol, H₂SO₄.

    • Conditions : Reflux for 6 hours.

  • Distillation and Azeotropic Removal of Water :

    • Step 1 : Distill off excess methanol (100–120°C).

    • Step 2 : Add water and distill at 80–150°C to isolate the ester-water mixture.

    • Step 3 : Use toluene for azeotropic distillation to remove residual water.

Example Data [JP4271494B2]

StepConditionsYieldPurity
Hydration60°C (1 hr) → 70°C (3 hr)88.2% (after GC analysis)Crude
EsterificationReflux with methanol (6 hr)
Distillation100–120°C (water addition)
Azeotropic DistillationToluene, 79–111°C65.6%98.7%

Alternative Catalytic Approaches

Industrial methods employ solid acid catalysts to improve safety and efficiency.

Continuous Esterification [CN103508886A]

  • Catalyst : p-Toluenesulfonic acid (1:50:10 ratio with acid:ethanol).

  • Conditions : Steam pressure (0.5 MPa), temperature control (133°C).

  • Advantages : High throughput, reduced labor, and lower environmental impact.

Comparative Analysis of Methods

MethodCatalystTemperatureYieldPurityKey Advantages
Direct EsterificationH₂SO₄60–80°C>80%95–98%Simplicity, low cost
Cyanohydrin RouteH₂SO₄60–150°C65.6%98.7%High stereochemical control
Continuous Esterificationp-TsOH133°C~90%*95–99%Scalability, reduced waste

*Estimated based on analogous processes.

Critical Reaction Parameters

Catalyst Efficiency

  • H₂SO₄ : Effective for small-scale synthesis but requires neutralization steps.

  • p-TsOH : Reusable in continuous processes, minimizing catalyst loss.

Solvent Selection

  • Methanol : Ideal for esterification due to high solubility of reactants.

  • Toluene : Enhances azeotropic distillation by lowering water’s boiling point.

Challenges

  • Water Removal : Essential for preventing hydrolysis; azeotropic distillation is critical.

  • Byproduct Management : Excess methanol and unreacted acid must be distilled off .

Q & A

Q. What are the common synthetic routes for Methyl 2-ethyl-2-hydroxybutanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via esterification or nucleophilic substitution. For example:
  • Esterification : Reacting 2-ethyl-2-hydroxybutanoic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (60–80°C) .
  • Base-mediated synthesis : Using sodium ethoxide as a base to deprotonate the hydroxyl group, followed by methyl halide addition .
  • Key variables : Catalyst type (acid vs. base), solvent polarity (methanol vs. ethanol), and temperature control significantly impact yield (e.g., acid catalysis may favor side reactions like dehydration).

Table 1 : Comparison of synthetic methods

MethodCatalystSolventTemp. (°C)Yield (%)Purity (%)
Acid-catalyzedH₂SO₄MeOH65–7070–75≥95
Base-mediatedNaOEtEtOHReflux60–6590–92

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H NMR to confirm ester group (δ 3.6–3.8 ppm for methoxy protons) and hydroxyl proton (δ 1.5–2.0 ppm, broad) .
  • FT-IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and 3400–3600 cm⁻¹ (O-H stretch) .
  • HPLC-MS : To assess purity and detect side products (e.g., dehydrated derivatives).

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is prone to hydrolysis and oxidation. Stabilization strategies include:
  • Storing under inert gas (N₂/Ar) at 4°C.
  • Adding antioxidants (e.g., BHT at 0.01% w/w) to prevent radical-mediated degradation .
  • Avoiding aqueous solvents unless stabilized with co-solvents (e.g., DMSO).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under similar conditions?

  • Methodological Answer : Discrepancies may arise from impurities in starting materials or unaccounted variables. Systematic approaches include:
  • Design of Experiments (DoE) : Vary catalyst loading, solvent ratios, and temperature in a factorial design to identify critical factors .
  • In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Statistical validation : Apply ANOVA to assess significance of variables (e.g., p < 0.05 for temperature effect) .

Q. What computational models predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations are used to:
  • Predict hydrolysis rates in aqueous/organic biphasic systems.
  • Model steric effects of the ethyl and hydroxyl groups on nucleophilic attack .
  • Example : Retrosynthesis tools (e.g., Template_relevance models) can propose alternative synthetic pathways using AI-trained reaction databases .

Q. How does this compound interact with enzymatic systems in metabolic studies?

  • Methodological Answer :
  • In vitro assays : Incubate with liver microsomes to assess esterase-mediated hydrolysis rates .
  • Isotopic labeling : Use ¹³C-labeled methyl groups to trace metabolic byproducts via LC-MS.
  • Competitive inhibition : Test against known esterase inhibitors (e.g., paraoxon) to confirm enzyme specificity .

Q. What strategies mitigate racemization in chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Incorporate (R)- or (S)-configured catalysts (e.g., BINOL-derived phosphoric acids) during synthesis .
  • Low-temperature reactions : Conduct reactions at –20°C to slow racemization kinetics.
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomers .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity results for this compound?

  • Methodological Answer : Variations in assay conditions (e.g., cell lines, exposure times) or compound purity may explain discrepancies. Recommendations:
  • Standardize bioactivity protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Validate purity via orthogonal methods (e.g., NMR + HPLC) before testing .

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